molecular formula C15H21N3O2 B2798871 1-(2-Oxo-2-(o-tolylamino)ethyl)piperidine-4-carboxamide CAS No. 902349-26-2

1-(2-Oxo-2-(o-tolylamino)ethyl)piperidine-4-carboxamide

Cat. No.: B2798871
CAS No.: 902349-26-2
M. Wt: 275.352
InChI Key: ISMSWNNZXPFWIM-UHFFFAOYSA-N
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Description

“1-(2-Oxo-2-(o-tolylamino)ethyl)piperidine-4-carboxamide” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis , functionalization , and their pharmacological application were published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It consists of 6 membered rings that further comprises five methylene groups (-CH2-) and one amine group (-NH-) . This compound is responsible for the synthesis of pharmaceuticals with substantial interest .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Stereochemistry and Pharmacological Profile Improvement

Research has highlighted the significance of stereochemistry in enhancing the pharmacological profile of compounds similar to 1-(2-Oxo-2-(o-tolylamino)ethyl)piperidine-4-carboxamide. Specifically, studies on enantiomerically pure compounds like (R)-phenylpiracetam and its methyl derivative have shown a direct relationship between the configuration of stereocenters and biological properties, indicating the importance of selecting the most effective stereoisomer for drug development. This approach has been validated through comparative pharmacological testing, which provides evidence of pharmacological advantages, justifying the necessity for drug substance purification from less active enantiomers (Veinberg et al., 2015).

Functional Chemical Groups as Sources for Novel CNS Drugs

Functional chemical groups, including piperidine derivatives, have been identified as potential leads for the synthesis of compounds with central nervous system (CNS) activity. This includes a wide range of effects from depression and euphoria to convulsion, indicating the versatility of these compounds in drug synthesis for various CNS disorders. The identification of these functional groups provides a foundation for the development of new drugs aimed at treating CNS conditions, highlighting the potential for compounds like this compound to serve as precursors or active agents in novel therapeutic agents (Saganuwan, 2017).

Synthesis of N-Heterocycles via Sulfinimines

The synthesis of structurally diverse N-heterocycles, including piperidines, pyrrolidines, and their fused derivatives, has been facilitated by chiral sulfinamides such as tert-butanesulfinamide. This methodology, particularly relevant for the synthesis of compounds related to this compound, offers access to a variety of natural products and therapeutically applicable compounds. The review covering literature from 2010–2020 emphasizes the role of tert-butanesulfinamide mediated asymmetric synthesis in creating bioactive molecules with potential therapeutic applications (Philip et al., 2020).

Safety and Antioxidant Activity of Betalains

Betalains, derived from plants, have been studied for their safety, antioxidant activity, clinical efficacy, and bioavailability. These pigments offer a safe source of micronutrients, with in vitro studies demonstrating significant radical-scavenging activity. The comprehensive review on betalains, including their dietary safety and potential health benefits, suggests their underutilization in pharmaceutical and cosmetic preparations despite their bioavailability and functional value. This indicates a potential research avenue for exploring the therapeutic applications of betalain-related compounds, including derivatives of this compound (Khan, 2016).

Therapeutic Use of Piperazine Derivatives

Piperazine derivatives have been extensively reviewed for their therapeutic uses, including as CNS agents, anticancer, cardio-protective agents, antiviral, and anti-tuberculosis agents, among others. The versatility of the piperazine moiety in drug design is highlighted, suggesting its significance in the rational design of a wide range of therapeutic agents. This underscores the potential of compounds like this compound in contributing to the development of new drugs for various diseases (Rathi et al., 2016).

Mechanism of Action

While the exact mechanism of action for “1-(2-Oxo-2-(o-tolylamino)ethyl)piperidine-4-carboxamide” is not specified in the search results, piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .

Properties

IUPAC Name

1-[2-(2-methylanilino)-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-11-4-2-3-5-13(11)17-14(19)10-18-8-6-12(7-9-18)15(16)20/h2-5,12H,6-10H2,1H3,(H2,16,20)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMSWNNZXPFWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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